molecular formula C16H24O B1261335 1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone

1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone

Cat. No. B1261335
M. Wt: 232.36 g/mol
InChI Key: HACJETWNWTXEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2,2,3-trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone is a ketone. It derives from a hydride of a cyclopentene.

Scientific Research Applications

Cholinesterase Enzymes Inhibitory Activity

The compound demonstrated notable inhibitory activity against butyrylcholinesterase (BChE) and moderate activity against acetylcholinesterase (AChE), indicating potential applications in the treatment of diseases like Alzheimer's where cholinesterase inhibitors are useful (Mehdi et al., 2013).

Study of Lewis Acid Catalyzed Reactions

The compound was used in a study exploring the reaction mechanism and regioselectivity in the synthesis of cyclohex-3-en-1-yl ethanone derivatives via Diels-Alder reactions, shedding light on chemical synthesis processes (Haghdadi et al., 2014).

Selective Oxidation of Aroma Compounds

Research demonstrated the ability of certain enzymes to oxidize carotenoid-derived aroma compounds, including derivatives of 1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone, highlighting its role in the creation of flavor and fragrance compounds (Litzenburger & Bernhardt, 2016).

Synthesis of Dimedone-Annelated Heterocycles

The compound was involved in the synthesis of bridged heterocycles, indicating its utility in the creation of complex organic structures (Majumdar et al., 2003).

Stereoselective Synthesis

It was used in a method for the stereoselective synthesis of cyclohex-2-en-1-ones from phenols, which is significant in organic chemistry for producing specific molecular configurations (Lovchik et al., 2006).

properties

Product Name

1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

1-[3-(2,2,3-trimethylcyclopent-3-en-1-yl)cyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C16H24O/c1-11-8-9-15(16(11,3)4)14-7-5-6-13(10-14)12(2)17/h7-8,13,15H,5-6,9-10H2,1-4H3

InChI Key

HACJETWNWTXEIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)C2=CCCC(C2)C(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone
Reactant of Route 2
1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone
Reactant of Route 3
1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone
Reactant of Route 4
1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone
Reactant of Route 5
1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone
Reactant of Route 6
1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.